molecular formula C23H21N3O2 B2844049 (E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide CAS No. 314076-18-1

(E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide

Cat. No.: B2844049
CAS No.: 314076-18-1
M. Wt: 371.44
InChI Key: HBKWSXFVDWSRDK-LFVJCYFKSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a hydroxyphenyl ethylidene unit. The unique structure of this compound makes it a valuable candidate for various scientific applications, particularly in the development of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the hydrazide group. The final step involves the condensation of the hydrazide with 2-hydroxyphenyl ethylidene under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects. In materials science, its unique electronic properties contribute to its function in devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

  • methyl 3-(9H-carbazol-9-yl)propanoate
  • 3-(9H-carbazol-9-yl)phenylboronic acid
  • (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone)

Uniqueness

Compared to these similar compounds, 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide stands out due to its unique combination of functional groups, which impart distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific reactivity and stability .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKWSXFVDWSRDK-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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